N-[amino(imino)methyl]indoline-1-carboximidamide
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Description
N-[amino(imino)methyl]indoline-1-carboximidamide is a chemical compound with the formula C₁₀H₁₃N₅ . It is available from various suppliers for scientific research .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-[amino(imino)methyl]indoline-1-carboximidamide, such as its melting point, boiling point, density, and molecular weight, were not found in the search results .Scientific Research Applications
Total Synthesis of Indoline Alkaloids
Indoline alkaloids, with their potent biological activities, are the focus of extensive synthetic efforts. A significant strategy involves cyclopropanation of enamines to construct nitrogen-containing ring systems, which are critical in forming the core structure of indoline alkaloids. This approach has facilitated the efficient assembly of various indoline alkaloid skeletons, demonstrating the utility of cyclopropanation in synthetic organic chemistry (Zhang, Song, & Qin, 2011).
Anticancer Agents from Isatin Derivatives
Research into isatin derivatives, including those related to N-[amino(imino)methyl]indoline-1-carboximidamide, has led to the discovery of compounds with significant anticancer properties. A series of new isatin derivatives was synthesized, showing excellent anti-proliferative activities against various human cancer cell lines. This work underscores the potential of these compounds in developing novel anticancer therapies (Abu‐Hashem & Al-Hussain, 2022).
Transport Systems in Mammals
The identification of the Sodium/Imino-acid Transporter 1 (SIT1), which exhibits the properties of the classical System IMINO, highlights the role of N-[amino(imino)methyl]indoline-1-carboximidamide-related compounds in amino acid homeostasis. SIT1 facilitates the uptake of imino acids such as proline, playing a vital role in nutrient absorption and regulation in mammals (Takanaga, Mackenzie, Suzuki, & Hediger, 2005).
Corrosion Inhibition
The study of 1-(2-ethylamino)-2-methylimidazoline and its derivatives, including those similar to N-[amino(imino)methyl]indoline-1-carboximidamide, demonstrates their efficiency as corrosion inhibitors in acid media. These findings have practical implications for protecting metals in corrosive environments, offering insights into the design of more effective corrosion inhibitors (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
DNA Binding Polyamides
Polyamides containing amino acids such as N-methylimidazole and N-methylpyrrole, which are structurally related to N-[amino(imino)methyl]indoline-1-carboximidamide, have been developed for their high affinity and specificity for DNA. This research contributes to the understanding of DNA-protein interactions and the development of novel therapeutic agents targeting genetic diseases (Wurtz, Turner, Baird, & Dervan, 2001).
properties
IUPAC Name |
N-(diaminomethylidene)-2,3-dihydroindole-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-9(12)14-10(13)15-6-5-7-3-1-2-4-8(7)15/h1-4H,5-6H2,(H5,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPFDPVKFFPIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=N)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24782398 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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